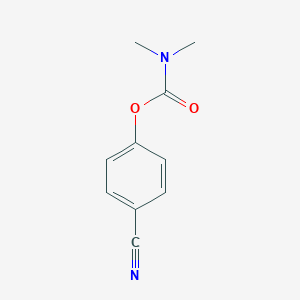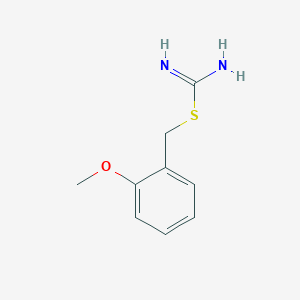
4-Cyanophenyl dimethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyanophenyl dimethylcarbamate, also known as CDC, is a widely used carbamate insecticide. It belongs to the family of N-methyl carbamates, which are commonly used in agriculture to control pests. CDC is known for its broad-spectrum activity against a wide range of insect pests, making it a popular choice for farmers and pest control professionals.
Mecanismo De Acción
4-Cyanophenyl dimethylcarbamate works by inhibiting the activity of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the insect's nervous system, causing overstimulation and ultimately paralysis.
Biochemical and Physiological Effects:
4-Cyanophenyl dimethylcarbamate has been shown to have a variety of biochemical and physiological effects on insects. It disrupts the normal functioning of the insect's nervous system, leading to paralysis and death. It also affects the insect's metabolism, causing a decrease in energy production and a buildup of toxic byproducts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Cyanophenyl dimethylcarbamate has several advantages and limitations for use in lab experiments. Its broad-spectrum activity makes it useful for studying the effects of pesticides on a wide range of insect pests. However, its toxicity to non-target organisms can make it difficult to use in certain experiments. Additionally, its high solubility in organic solvents can make it difficult to handle and store.
Direcciones Futuras
There are several future directions for research on 4-Cyanophenyl dimethylcarbamate. One area of interest is the development of new formulations that are more effective and less toxic to non-target organisms. Another area of interest is the study of the mechanisms of pesticide resistance in insects, which could lead to the development of new strategies for pest control. Finally, there is a need for more research on the environmental impact of 4-Cyanophenyl dimethylcarbamate and other pesticides, particularly on non-target organisms and ecosystems.
Métodos De Síntesis
4-Cyanophenyl dimethylcarbamate can be synthesized by reacting 4-cyanophenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces a white crystalline solid that is highly soluble in organic solvents.
Aplicaciones Científicas De Investigación
4-Cyanophenyl dimethylcarbamate has been extensively studied for its insecticidal properties and has been used in various scientific research applications. It has been used to study the effects of pesticides on the environment, the toxicity of pesticides to non-target organisms, and the mechanisms of pesticide resistance in insects.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
(4-cyanophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H10N2O2/c1-12(2)10(13)14-9-5-3-8(7-11)4-6-9/h3-6H,1-2H3 |
Clave InChI |
RVNOLYCJCKJRMO-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)C#N |
SMILES canónico |
CN(C)C(=O)OC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)










![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)